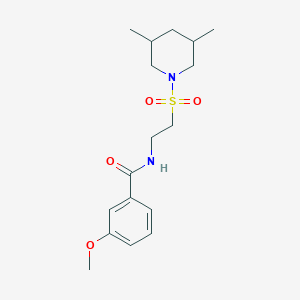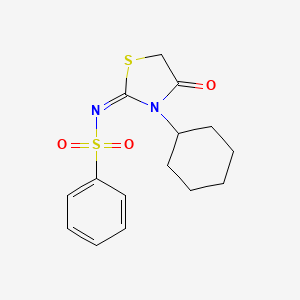
(E)-N-(3-cyclohexyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the condensation of sulfanilamide with various aldehydes or ketones in the presence of catalysts or under specific conditions that favor the formation of the thiazolidinone ring. Such synthetic routes are designed to introduce the desired functional groups that confer the compound its biological activity and chemical stability.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives, including (E)-N-(3-cyclohexyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide, is characterized by X-ray diffraction analysis and spectroscopic methods like FTIR, NMR, and UV-Vis spectroscopy. These techniques provide detailed information on the compound's geometry, electronic structure, and intermolecular interactions, crucial for understanding its reactivity and biological activity.
Chemical Reactions and Properties
Sulfonamide derivatives undergo various chemical reactions, including hydrolysis, reduction, and nucleophilic substitution, which can modify their chemical properties and biological activity. Their reactivity is influenced by the presence of the sulfonamide group and the thiazolidinone ring, which can interact with biological molecules and enzymes.
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystal structure, are determined by their molecular structure and functional groups. These properties are essential for the compound's formulation and delivery in potential therapeutic applications.
Chemical Properties Analysis
The chemical properties of sulfonamide derivatives are characterized by their acidity, basicity, and stability under various conditions. These properties are influenced by the sulfonamide group and the substituents on the thiazolidinone ring, which affect the compound's reactivity and interaction with biological targets.
For detailed scientific research and further reading on the synthesis, molecular structure, chemical reactions, and properties of (E)-N-(3-cyclohexyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide and related compounds, please refer to the following sources:
- Synthesis and crystal structure analysis: Al-Hourani et al., 2016, Zidar et al., 2009.
- Molecular docking and bioassay studies: Bari & Firake, 2016.
- Anticancer evaluation and structure-activity analysis: Szafrański et al., 2020.
- Facile synthesis and emergence of ebselen analogues: Mhizha, 1997.
Scientific Research Applications
Photodynamic Therapy Application
- Photodynamic Therapy: A zinc phthalocyanine derivative substituted with benzenesulfonamide groups, including a structure similar to (E)-N-(3-cyclohexyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide, has been studied for its properties as a photosensitizer in photodynamic therapy, particularly for cancer treatment. This compound displays good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it suitable for Type II mechanisms in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
- Selective Antitumor Activity: Various benzenesulfonamide derivatives have shown promising results in in vitro anticancer screenings. For instance, N-(2-benzoxazolyl)-2-benzylthio-4-chloro-5-(4-fluorophenylcarbamoyl)benzenesulfonamide demonstrated remarkable activity and selectivity towards certain cancer cell lines like non-small cell lung cancer and melanoma (Sławiński & Brzozowski, 2006).
- Inhibitory Activity Against Cancer Cell Lines: Novel sulfonamides containing a structure similar to (E)-N-(3-cyclohexyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide have been synthesized and shown to inhibit cancer cell lines. For example, certain derivatives were found to be effective against breast cancer MCF-7 and colorectal cancer Caco-2 cell lines (Eldehna et al., 2017).
Antidiabetic Activity
- In Vivo Antidiabetic Activity: Benzenesulfonamide derivatives have been synthesized and evaluated for their antidiabetic activity in a non-insulin-dependent diabetes mellitus rat model. Some compounds showed significant lowering of plasma glucose level, indicating potential for antidiabetic applications (Moreno-Díaz et al., 2008).
Environmental Impact
- Occurrence in the Environment: Benzothiazoles and benzenesulfonamides, including compounds structurally related to (E)-N-(3-cyclohexyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide, are widely used in industry and households. They have been classified as emerging organic pollutants, with some being ubiquitous water contaminants. Analytical methods for their determination in environmental matrices are being developed to understand their impact and behavior during sewage treatment (Herrero et al., 2014).
Safety And Hazards
As with any chemical compound, safety precautions are crucial. Consult Material Safety Data Sheets (MSDS) for specific handling instructions, storage conditions, and potential hazards. Always follow proper laboratory protocols.
Future Directions
Research on (E)-N-(3-cyclohexyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide should focus on:
- Biological Activity : Investigate its potential as a drug candidate.
- Catalytic Applications : Explore its catalytic properties.
- Structural Modifications : Design derivatives for enhanced properties.
Remember that this analysis is based on available information, and further studies are necessary to fully understand the compound’s potential and applications12. 🌟
properties
IUPAC Name |
(NE)-N-(3-cyclohexyl-4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c18-14-11-21-15(17(14)12-7-3-1-4-8-12)16-22(19,20)13-9-5-2-6-10-13/h2,5-6,9-10,12H,1,3-4,7-8,11H2/b16-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRCDZNPVIEJKL-FOCLMDBBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N\2C(=O)CS/C2=N/S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-cyclohexyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2487142.png)
![2-[1,3-dimethyl-7-(4-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-methylacetamide](/img/structure/B2487144.png)
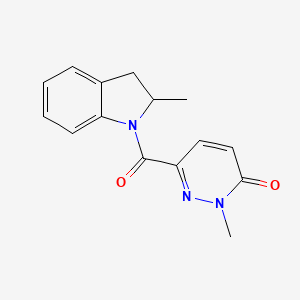
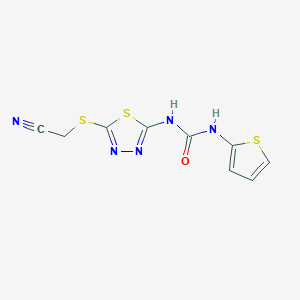
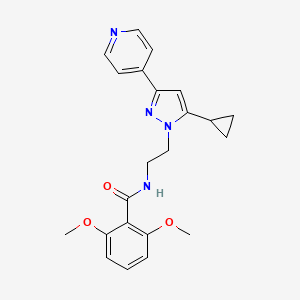
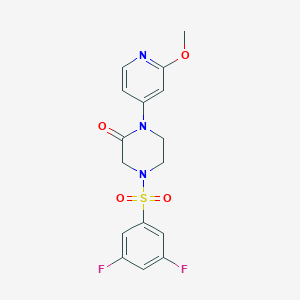

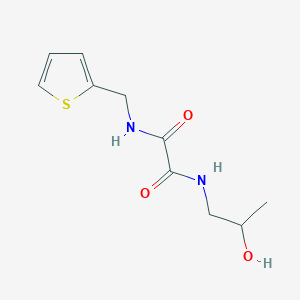
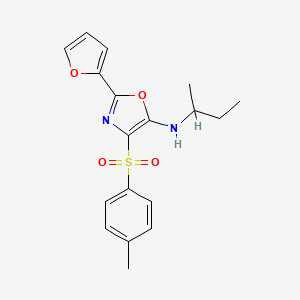
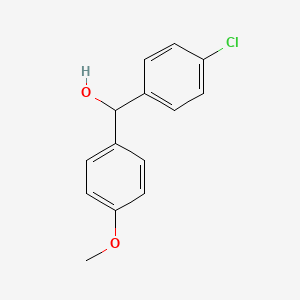
![3,4,5-trimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2487162.png)
![4-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidi n-2-one](/img/structure/B2487163.png)
![tert-butyl (3R,3aR,7aR)-3-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate](/img/structure/B2487164.png)
